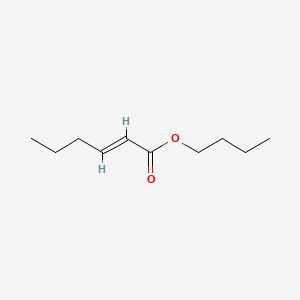
1-Benzenesulfonyl-5-fluorouracil
Descripción general
Descripción
1-Benzenesulfonyl-5-fluorouracil, also known as Sulofenur, is a chemical compound that belongs to the class of sulfonylureas. It is a potent anticancer agent that has been used in the treatment of various types of cancer, including colon, breast, and lung cancer.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-Benzenesulfonyl-5-fluorouracil, a derivative of 5-fluorouracil (5-FU), has been studied for its potential biological activities. Kaldrikyan et al. (1990) synthesized N'-substituted halogenouracils, showing antitumor, antibacterial, and antimutagenic activities. These compounds were created by introducing the alkoxybenzenesulfonyl radical into the 5-fluoro(bromo)uracil molecule. This research indicates the significance of structural modification in enhancing the activity and reducing the toxicity of 5-FU derivatives (Kaldrikyan et al., 1990).
Anticancer Applications
5-Fluorouracil, the parent compound of 1-Benzenesulfonyl-5-fluorouracil, is widely used in cancer treatment. Longley et al. (2003) discuss the mechanism of action of 5-FU, highlighting its role in cancer therapy and the development of strategies to increase its anticancer activity. Their research provides a foundation for understanding how derivatives like 1-Benzenesulfonyl-5-fluorouracil might function in clinical settings (Longley et al., 2003).
Pharmacological Insights
Diasio and Harris (1989) provide comprehensive insights into the clinical pharmacology of 5-fluorouracil, including its metabolism and potential sites of antitumor activity. Understanding these aspects is crucial for comprehending the pharmacological significance of its derivatives, such as 1-Benzenesulfonyl-5-fluorouracil (Diasio & Harris, 1989).
Novel Synthesis Approaches
Ismalaj et al. (2016) explored new methods for introducing the (benzenesulfonyl)difluoromethylsulfanyl group, a valuable substituent for fluoroalkylthiolated compounds. This research is relevant for understanding innovative approaches in synthesizing complex molecules like 1-Benzenesulfonyl-5-fluorouracil (Ismalaj et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-8-6-13(10(15)12-9(8)14)18(16,17)7-4-2-1-3-5-7/h1-6H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRJVSCQGYTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346802 | |
| Record name | 1-Benzenesulfonyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54390-99-7 | |
| Record name | 1-Benzenesulfonyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

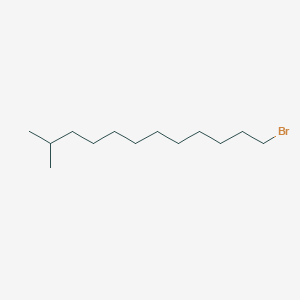
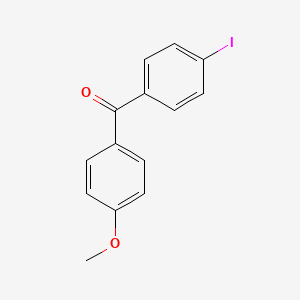

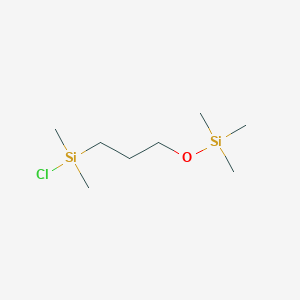

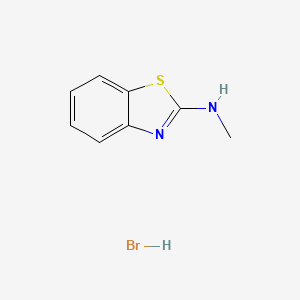
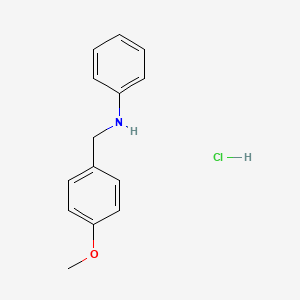
![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)
![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)
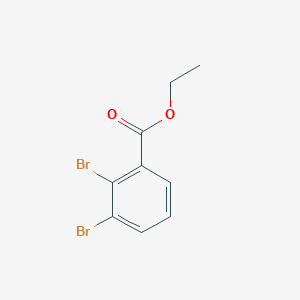
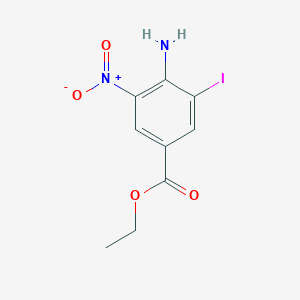
![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)

